molecular formula C16H15BrO5S B3198411 3-Acetylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate CAS No. 1013254-36-8

3-Acetylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate

Cat. No.: B3198411
CAS No.: 1013254-36-8
M. Wt: 399.3 g/mol
InChI Key: JEBIVUMEVOOEIX-UHFFFAOYSA-N
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Description

3-Acetylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate is an organic compound with a complex structure that includes aromatic rings, a ketone group, an ether group, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate typically involves multiple steps, including electrophilic aromatic substitution and sulfonation reactions. The process begins with the bromination of 2-ethoxybenzene, followed by acetylation of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Acetylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic rings with electrophiles.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, acetic anhydride for acetylation, and sulfur trioxide or chlorosulfonic acid for sulfonation. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can lead to various substituted aromatic compounds, while nucleophilic substitution can yield different derivatives depending on the nucleophile employed.

Scientific Research Applications

3-Acetylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-acetylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can form strong ionic interactions, while the aromatic rings can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate
  • 3-Acetylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate
  • 3-Acetylphenyl 5-bromo-2-ethoxybenzene-1-sulfate

Uniqueness

3-Acetylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a bromine atom and a sulfonate group allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

(3-acetylphenyl) 5-bromo-2-ethoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO5S/c1-3-21-15-8-7-13(17)10-16(15)23(19,20)22-14-6-4-5-12(9-14)11(2)18/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBIVUMEVOOEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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